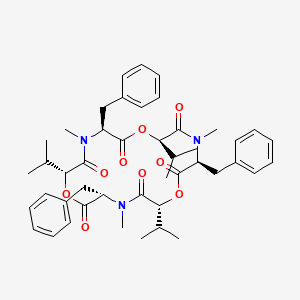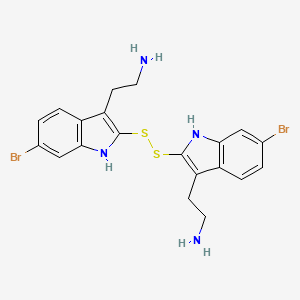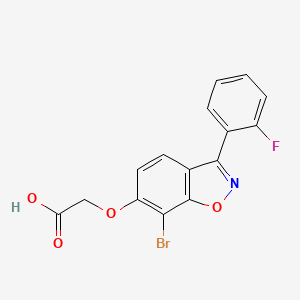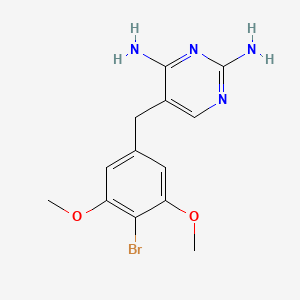
Acide bempédoïque
Vue d'ensemble
Description
Il est particulièrement bénéfique pour les patients qui sont intolérants aux statines ou qui nécessitent une réduction supplémentaire du cholestérol malgré un traitement par statines . L'acide bempédoïque agit en inhibant l'enzyme adénosine triphosphate-citrate lyase, qui joue un rôle crucial dans la biosynthèse du cholestérol dans le foie .
Applications De Recherche Scientifique
Bempedoic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, bempedoic acid is used as a model compound for studying enzyme inhibition and cholesterol biosynthesis pathways. Its unique structure and mechanism of action make it an interesting subject for research on lipid metabolism .
Biology: In biological research, bempedoic acid is used to study the effects of cholesterol-lowering agents on cellular processes. It helps in understanding the role of cholesterol in cell membrane integrity and function .
Medicine: Medically, bempedoic acid is used to treat hypercholesterolemia and reduce the risk of cardiovascular events. Clinical trials have shown its efficacy in lowering low-density lipoprotein cholesterol levels, making it a valuable addition to lipid-lowering therapies .
Industry: In the pharmaceutical industry, bempedoic acid is used in the development of combination therapies for cholesterol management. It is often combined with other lipid-lowering agents to enhance therapeutic outcomes .
Mécanisme D'action
Target of Action
Bempedoic acid primarily targets the adenosine triphosphate-citrate lyase (ACL) . ACL is a key enzyme involved in the cholesterol synthesis pathway in the liver . By inhibiting this enzyme, bempedoic acid effectively reduces the production of cholesterol .
Mode of Action
Bempedoic acid is a prodrug, which means it requires activation to exert its therapeutic effects . Once activated, it inhibits ACL, leading to a decrease in cholesterol synthesis in the liver . This inhibition results in an upregulation of low-density lipoprotein cholesterol (LDL-C) receptors on the surface of liver cells, promoting the absorption of LDL-C from the bloodstream .
Orientations Futures
Bempedoic acid is a promising treatment option for patients with hypercholesterolemia who are unable to tolerate statin therapy or require additional LDL-C reduction in the treatment of cardiovascular disease . Bempedoic acid probably is best used in combination with ezetimibe, which leads to LDL-C reductions in the range of moderately intensive statins .
Analyse Biochimique
Biochemical Properties
Bempedoic acid interacts with several enzymes and proteins within the body. It is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor . The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite . ATP lyase plays an important part of cholesterol synthesis .
Cellular Effects
Bempedoic acid has significant effects on various types of cells and cellular processes. It catalyzes a key step in fatty acid/sterol synthesis important for cell proliferation . It also activates AMPK, a pivotal kinase that controls energy homeostasis and inflammation at the whole organism level .
Molecular Mechanism
Bempedoic acid exerts its effects at the molecular level through several mechanisms. It inhibits hepatic ATP-citrate lyase (ACLY), an enzyme that regulates the flow of extra-mitochondrial citrate in the synthesis of lipids . It also upregulates the AMP-activated protein kinase (AMPK), a pivotal kinase that controls energy homeostasis and inflammation at the whole organism level .
Temporal Effects in Laboratory Settings
In clinical trials, bempedoic acid has shown to reduce LDL-C, total cholesterol, Apo-B lipoprotein, and high-sensitivity CRP at 12 weeks . It was associated with a higher risk of gout .
Dosage Effects in Animal Models
In high-fat diet-fed large animal models of familial hypercholesterolemia, the treatment with bempedoic acid reduced plasma cholesterol and LDL-C and hampered the development of coronary and aortic atherosclerosis .
Metabolic Pathways
Bempedoic acid is involved in the cholesterol biosynthesis pathway. It inhibits the enzyme adenosine triphosphate (ATP)-citrate lyase, which lies two steps upstream from β-hydroxy β-methylglutaryl-CoA reductase in the cholesterol biosynthesis pathway .
Transport and Distribution
Bempedoic acid is rapidly absorbed in the small intestine . The apparent volume of distribution of bempedoic acid is about 18L . The plasma protein binding of bempedoic acid and its metabolites is about 99% .
Subcellular Localization
Bempedoic acid is a prodrug. It is activated to the thioester with coenzyme A by the enzyme SLC27A2 in the liver . The activated substance inhibits ATP citrate lyase, which is involved in the liver’s biosynthesis of cholesterol upstream of HMG-CoA reductase, the enzyme that is blocked by statins .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide bempédoïque implique plusieurs étapes, à partir de matières premières facilement disponibles. Une méthode courante implique la réduction d'un composé précurseur pour obtenir le produit souhaité. Par exemple, la réduction d'un composé de formule I pour obtenir le composé II, qui est ensuite hydrolysé pour donner l'this compound . Une autre méthode implique l'utilisation du borohydrure de sodium comme agent réducteur, suivie d'étapes de purification pour atteindre une pureté élevée .
Méthodes de production industrielle : La production industrielle de l'this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final sous une forme adaptée à l'utilisation pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions : L'acide bempédoïque subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder les composés précurseurs afin de former l'this compound.
Réduction : Le borohydrure de sodium est souvent utilisé comme agent réducteur dans la synthèse de l'this compound.
Substitution : Les réactions de substitution peuvent impliquer l'utilisation d'agents halogénants ou d'autres électrophiles pour introduire des groupes fonctionnels dans la molécule.
Principaux produits : Le principal produit de ces réactions est l'this compound lui-même, qui peut être ensuite traité pour obtenir ses sels ou dérivés pharmaceutiquement acceptables .
4. Applications de recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.
Chimie : En chimie, l'this compound est utilisé comme composé modèle pour étudier l'inhibition enzymatique et les voies de biosynthèse du cholestérol. Sa structure et son mécanisme d'action uniques en font un sujet intéressant pour la recherche sur le métabolisme lipidique .
Biologie : En recherche biologique, l'this compound est utilisé pour étudier les effets des agents hypocholestérolémiants sur les processus cellulaires. Il aide à comprendre le rôle du cholestérol dans l'intégrité et la fonction de la membrane cellulaire .
Médecine : Médicalement, l'this compound est utilisé pour traiter l'hypercholestérolémie et réduire le risque d'événements cardiovasculaires. Des essais cliniques ont montré son efficacité pour abaisser les taux de cholestérol des lipoprotéines de basse densité, ce qui en fait un ajout précieux aux thérapies hypolipidémiantes .
Industrie : Dans l'industrie pharmaceutique, l'this compound est utilisé dans le développement de thérapies combinées pour la gestion du cholestérol. Il est souvent associé à d'autres agents hypolipidémiants pour améliorer les résultats thérapeutiques .
5. Mécanisme d'action
L'this compound exerce ses effets en inhibant l'enzyme adénosine triphosphate-citrate lyase, qui est impliquée dans la conversion du citrate en acétyl-CoA, un précurseur de la biosynthèse du cholestérol . En bloquant cette enzyme, l'this compound réduit la production de cholestérol dans le foie, ce qui entraîne une diminution des taux de cholestérol des lipoprotéines de basse densité dans le sang . De plus, l'this compound est un promédicament qui est activé dans le foie pour former sa forme active, ce qui renforce encore ses effets hypocholestérolémiants .
Comparaison Avec Des Composés Similaires
L'acide bempédoïque est souvent comparé à d'autres agents hypolipidémiants tels que les statines et l'ézétimibe.
Composés similaires :
Statines : Les statines inhibent l'enzyme hydroxymethylglutaryl-coenzyme A réductase, qui est également impliquée dans la biosynthèse du cholestérol.
Ézétimibe : L'ézétimibe agit en inhibant l'absorption du cholestérol provenant de l'intestin.
Unicité : Le mécanisme d'action unique de l'this compound, qui cible l'adénosine triphosphate-citrate lyase, le distingue des autres agents hypolipidémiants. Cela en fait une option précieuse pour les patients qui nécessitent une réduction supplémentaire du cholestérol ou qui ne tolèrent pas d'autres médicaments .
Propriétés
IUPAC Name |
8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHMLYSLQUKXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027952 | |
| Record name | Bempedoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally, LDL cholesterol is produced in the liver and circulates in the blood. When the blood becomes saturated, excess LDL deposits in blood vessels including the coronary arteries, increasing the risk of cardiovascular events. Bempedoic acid is a prodrug that requires activation in the liver. The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite. ATP lyase (also known as ATP synthase) plays an important part of cholesterol synthesis. BETC-1002-CoA directly inhibits this enzyme after the parent drug is activated in the liver by coenzyme A (CoA). This inhibition leads to upregulation of the LDL cholesterol receptor, reducing serum LDL-C via increased uptake and LDL clearance in the liver. By the above mechanisms, bempedoic acid causes a total decrease of circulating LDL-C that normally damages blood vessels and leads to atherosclerosis. Lastly, ETC-1002 activates AMP-activated protein kinase (AMPK) in rodents, which inhibits the synthesis of cholesterol via the inhibition of HMG-CoA reductase. The relevance of this to humans is unknown. | |
| Record name | Bempedoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
738606-46-7 | |
| Record name | ETC 1002 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=738606-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bempedoic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0738606467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bempedoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bempedoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEMPEDOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJ6Z6Q368 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
87-92 | |
| Record name | Bempedoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of bempedoic acid?
A1: Bempedoic acid is a prodrug that is converted to its active form in the liver. This active form then inhibits ATP citrate lyase (ACLY), an enzyme involved in cholesterol biosynthesis. [, , , , , ]
Q2: How does ACLY inhibition affect cholesterol levels?
A2: ACLY inhibition reduces the production of acetyl-CoA, a key precursor for both cholesterol and fatty acid synthesis. This leads to a decrease in cholesterol synthesis within the liver. [, , , , ]
Q3: Does bempedoic acid impact LDL receptor expression?
A3: Yes, bempedoic acid treatment has been shown to upregulate hepatic LDL receptor expression. This upregulation enhances the clearance of LDL cholesterol from the bloodstream, contributing to its cholesterol-lowering effect. [, , , , ]
Q4: Does bempedoic acid affect other metabolic pathways?
A4: Research suggests that bempedoic acid may also activate AMP-activated protein kinase (AMPK), leading to potential benefits in glucose metabolism and inflammation reduction. [, , , ]
Q5: What is the molecular formula and weight of bempedoic acid?
A5: Bempedoic acid has the molecular formula C19H36O4 and a molecular weight of 328.49 g/mol.
Q6: Have any computational studies been conducted on bempedoic acid?
A6: While the provided articles don't delve into specific computational models, they mention the use of Mendelian randomization studies to validate ACLY inhibition as a target for LDL-C lowering and atheroprotection. [, , ]
Q7: How is bempedoic acid formulated to improve its bioavailability?
A7: Bempedoic acid is formulated as an oral tablet. Specific details about its formulation strategy to enhance bioavailability are not provided in the articles.
Q8: What is the absorption profile of bempedoic acid?
A8: Bempedoic acid is readily absorbed after oral administration, reaching peak plasma concentrations within a median time of 3.5 hours. [, ]
Q9: Is food intake a factor in bempedoic acid absorption?
A9: Bempedoic acid can be taken without regard to food, as it does not significantly affect its absorption. [, ]
Q10: How is bempedoic acid metabolized in the body?
A10: Bempedoic acid undergoes extensive metabolism, primarily through uridine 5′-diphosphate glucuronosyltransferases (UGTs). [, , ]
Q11: What are the primary metabolites of bempedoic acid?
A11: Major metabolites include bempedoic acid glucuronide (M6), a reversible keto metabolite (ESP15228, M7), and their respective glucuronides. Other metabolites, such as a carboxylic acid metabolite (M2a) and a taurine conjugate (M2c), are found primarily in feces. []
Q12: How is bempedoic acid eliminated from the body?
A12: Bempedoic acid is predominantly cleared through metabolism, with a smaller portion excreted unchanged. The majority of the drug and its metabolites are eliminated in urine (62.1% of dose) and feces (25.4% of dose). [, ]
Q13: What is the efficacy of bempedoic acid in lowering LDL cholesterol?
A14: Clinical trials show that bempedoic acid can reduce LDL cholesterol levels by 15% to 25% as monotherapy. [, , , ]
Q14: How does the efficacy of bempedoic acid compare to other lipid-lowering therapies?
A15: Bempedoic acid, when combined with ezetimibe, can lower LDL-C levels comparably to moderate-intensity statins, achieving reductions of approximately 38%. [, ]
Q15: Has bempedoic acid been studied in specific patient populations?
A16: Yes, clinical trials have investigated its efficacy and safety in patients with atherosclerotic cardiovascular disease, heterozygous familial hypercholesterolemia, statin intolerance, and metabolic syndrome. [, , , , , , , ]
Q16: Are there any preclinical studies supporting the efficacy of bempedoic acid?
A17: Yes, preclinical studies in apolipoprotein E-deficient mice and LDL receptor-deficient mice demonstrated that bempedoic acid reduces LDL-C and attenuates atherosclerosis. []
Q17: What is the overall safety profile of bempedoic acid?
A18: Bempedoic acid has been generally well-tolerated in clinical trials. [, , , ]
Q18: Are there any notable adverse events associated with bempedoic acid?
A19: Clinical trials have reported a slight increase in gout attacks, primarily in patients with pre-existing hyperuricemia. Increases in serum uric acid, cholelithiasis (gallstones), and small increases in serum creatinine and liver enzyme levels have also been observed. [, , ]
Q19: Does bempedoic acid carry a risk of muscle-related adverse events, like some statins?
A20: Bempedoic acid is not metabolized to its active form in skeletal muscle, and clinical trials have shown a low incidence of muscle-related adverse events, including myalgia. [, , , ]
Q20: What are the alternatives to bempedoic acid for lowering LDL cholesterol?
A23: Alternatives include statins, ezetimibe, and PCSK9 inhibitors. The choice of treatment depends on individual patient factors and risk levels. [, , , , ]
Q21: When was bempedoic acid approved for medical use?
A24: Bempedoic acid was approved by the US Food and Drug Administration (FDA) in 2020. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
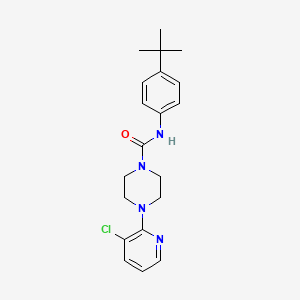
![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)
![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)
![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)

![(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B1667855.png)

![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)
